molecular formula C23H31N5O2 B12219638 [4-(tert-butyl)phenyl]-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridi ne-4,4'-piperidine]-10-ylethyl)carboxamide

[4-(tert-butyl)phenyl]-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridi ne-4,4'-piperidine]-10-ylethyl)carboxamide

Cat. No.: B12219638
M. Wt: 409.5 g/mol
InChI Key: SCILONSZOSKULH-UHFFFAOYSA-N
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Description

This compound features a spirocyclic framework integrating imidazo[4,5-c]pyridine and piperidine moieties, with a [4-(tert-butyl)phenyl]carboxamide substituent. Its synthesis likely involves multi-step reactions, including cyclization and amide coupling, as seen in analogous compounds . The tert-butyl group may improve lipophilicity, influencing pharmacokinetic properties like membrane permeability .

Properties

Molecular Formula

C23H31N5O2

Molecular Weight

409.5 g/mol

IUPAC Name

4-tert-butyl-N-(2-oxo-2-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylethyl)benzamide

InChI

InChI=1S/C23H31N5O2/c1-22(2,3)17-6-4-16(5-7-17)21(30)24-14-19(29)28-12-9-23(10-13-28)20-18(8-11-27-23)25-15-26-20/h4-7,15,27H,8-14H2,1-3H3,(H,24,30)(H,25,26)

InChI Key

SCILONSZOSKULH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)N2CCC3(CC2)C4=C(CCN3)NC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(tert-butyl)phenyl]-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic system: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

    Coupling reactions: The final step involves coupling the spirocyclic intermediate with the phenyl ring and carboxamide group under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-(tert-butyl)phenyl]-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound [4-(tert-butyl)phenyl]-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylethyl)carboxamide has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. Below is a comprehensive exploration of its applications, supported by relevant data tables and case studies.

Structural Representation

The compound features a tert-butyl group, a phenyl ring, and a complex spirocyclic structure that contributes to its biological activity.

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent in various diseases. Its unique structure allows it to interact with multiple biological targets.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Research Findings : A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the carboxamide group enhance its potency against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Neuropharmacology

The spirocyclic structure has implications for neuropharmacological applications, particularly in treating neurological disorders.

Case Study: Neuroprotective Effects

Research indicates that compounds with similar structural motifs can provide neuroprotective effects by modulating neurotransmitter systems:

  • Findings : In vitro studies suggest that these compounds can inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions .

Synthetic Methodologies

The synthesis of this compound is noteworthy for its application in developing novel synthetic pathways in organic chemistry.

Synthetic Route

A notable synthetic route involves the Ugi reaction, which allows for the formation of complex structures from simple precursors:

  • Procedure : The Ugi four-component reaction has been utilized to synthesize derivatives of this compound efficiently, demonstrating its utility in generating diverse chemical libraries .

Table 1: Biological Activities of [4-(tert-butyl)phenyl]-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylethyl)carboxamide

Activity TypeObserved EffectReference
AnticancerInduces apoptosis
NeuroprotectiveProtects neurons from apoptosis
Synthetic UtilityEfficient synthesis via Ugi reaction

Mechanism of Action

The mechanism of action of [4-(tert-butyl)phenyl]-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Spirocyclic vs. Non-Spirocyclic Analogues

  • Substituted 4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridines (): These compounds share a bicyclic tetrahydro-pyridine backbone but replace the imidazole ring with isoxazole.
  • Pyrimido[4,5-d]pyrimidinones (): These feature fused pyrimidine rings instead of spiro systems. Their planar structure may limit interactions with three-dimensional binding pockets, contrasting with the spiro compound’s stereochemical complexity.

Functional Group Analogues

  • N-(2-(tert-Butyl)phenyl)-Piperidine Carboxamides () : Compound 19 shares the tert-butylphenylcarboxamide group but lacks the spiroimidazo-pyridine core. This difference highlights the target compound’s unique balance of lipophilicity (from tert-butyl) and structural complexity.
  • Sulfonamide-Pyrimidine Derivatives () : Compounds like 218430-29-6 incorporate sulfonamide and oxazolidine groups. The target compound’s carboxamide may offer similar hydrogen-bonding capacity but with distinct spatial orientation due to the spiro system.

Physicochemical and Pharmacological Properties

Molecular Properties

  • Solubility : The tert-butyl group may reduce aqueous solubility compared to polar derivatives like sulfonamides (), necessitating formulation adjustments .

Biological Activity

The compound [4-(tert-butyl)phenyl]-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylethyl)carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity across various biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of spirocyclic structures and the introduction of functional groups. The general synthetic route includes:

  • Formation of Spiro Compounds : Utilizing starting materials such as 2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine] and piperidine derivatives.
  • Functionalization : Introducing the tert-butyl group and other substituents to enhance solubility and biological activity.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various signaling pathways:

  • G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist at GPCRs, influencing downstream signaling cascades such as cyclic AMP production and calcium signaling .
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Antimicrobial Activity

Research has indicated that compounds similar to [4-(tert-butyl)phenyl]-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylethyl)carboxamide exhibit significant antimicrobial properties. For example:

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Pseudomonas aeruginosaMinimal inhibition

Cytotoxicity

In vitro studies have demonstrated that this compound can exhibit cytotoxic effects on various cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Case Studies

Several case studies have been published regarding the biological effects of related compounds:

  • Study on GPCR Modulation : A study explored how spirocyclic compounds similar to this carboxamide influenced GPCR-mediated signaling pathways in neuronal cells. The results indicated enhanced neuronal survival under stress conditions due to receptor modulation .
  • Anticancer Activity : Another research focused on the anticancer properties of related structures showed that these compounds could induce apoptosis in cancer cells through caspase activation pathways .

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